3,4-Dimethoxy-2-methylpyridine N-oxide

概要

説明

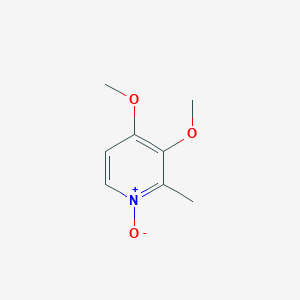

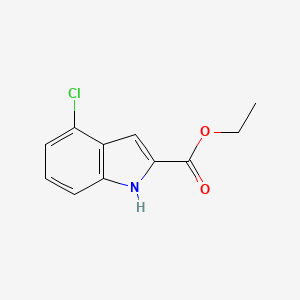

3,4-Dimethoxy-2-methylpyridine N-oxide is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It can be used for one-pot synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are intermediates for preparing H+/K±ATPase inhibitors . It is also an impurity of Pantoprazole .

Synthesis Analysis

The synthesis of this compound involves Sodium Methoxide and 4-Chloro-3-methoxy-2-methylpyridine N-oxide .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 333.6±37.0 °C and a predicted density of 1.11±0.1 g/cm3 . It should be stored at 2-8°C . Its pKa is predicted to be 2.80±0.10 .

科学的研究の応用

Catalysis and Chemical Reactions

3,4-Dimethoxy-2-methylpyridine N-oxide is relevant in studies focusing on catalysis and chemical reactions. For instance, its derivatives are involved in the oxidative coupling of 4-methylpyridine to produce bipyridines, which are crucial in forming complexes with transition metal ions (Neal, Hernández, & Hagelin-Weaver, 2009). These complexes have various interesting properties, indicating the potential of this compound in catalysis research.

Microreaction Systems

The compound is also significant in the development of safer and more efficient microreaction systems. This is particularly relevant in the synthesis of related compounds, such as 3-methylpyridine-N-oxide, which is an intermediate in producing nicotine insecticides (Sang, Huang, & Xu, 2020). The application in microreaction systems demonstrates the compound's role in improving industrial production processes.

Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of this compound, such as N-oxide-4,4′-bipyridine, are used in the formation of luminescent complexes and hybrid salts based on hydrogen bonding (Toma et al., 2013). This application illustrates the compound's potential in creating novel materials with unique properties.

Molecular Structure Studies

Research on this compound is also relevant in studies focusing on molecular structure. Investigations have been conducted on the crystal and molecular structures of related pyridine N-oxides, providing insights into their stability and intramolecular interactions (Lynch et al., 2019). Such studies are crucial in understanding the fundamental aspects of these compounds.

Scientific Research Applications of this compound

Catalysis and Chemical Synthesis

This compound and its derivatives are significant in the field of catalysis and chemical synthesis. For instance, in the oxidative coupling of 4-methylpyridine to form bipyridines, palladium catalysts supported on metal oxides, including those related to this compound, have shown promising results. These catalysts are crucial for producing economically viable bipyridine products, which have various applications, including forming complexes with transition metal ions (Neal, Hernández, & Hagelin-Weaver, 2009).

Microreaction Systems

In the production of related compounds like 3-methylpyridine-N-oxide, microreaction systems have been developed for safer and more efficient synthesis. This compound is a crucial intermediate in the manufacturing of nicotine insecticides. Microreaction methods, such as the circular microreaction method, have proven to be more applicable, offering higher yields and better reaction control compared to traditional methods (Sang, Huang, & Xu, 2020).

Supramolecular Chemistry

The use of N-oxide-4,4′-bipyridine, a derivative of this compound, in supramolecular chemistry has been noted for forming luminescent complexes and hybrid salts. These complexes are based on hydrogen-bonded dimers or open 2D square supramolecular networks, which are significant for the development of new materials and sensors (Toma et al., 2013).

Molecular Structure Analysis

Studies on the crystal and molecular structures of various derivatives of pyridine N-oxide have provided insights into their stability and structural properties. These studies are essential for understanding the fundamental chemistry of these compounds and their potential applications in material science and catalysis (Lynch et al., 2019).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用機序

It’s known that “3,4-dimethoxy-2-methylpyridine n-oxide” can be used for one pot synthesis of 2-[2-(pyridylmethyl)thio]-1h-benzimidazoles . These are intermediates for preparing H+/K±ATPase inhibitors . H+/K±ATPase is an enzyme system found in the stomach and contributes to the final steps of gastric acid secretion .

The compound “this compound” is also an impurity of Pantoprazole , a medication used for reducing stomach acid, treating gastroesophageal reflux disease, and preventing stomach ulcers .

特性

IUPAC Name |

3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVFRRJTPKYVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444284 | |

| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72830-07-0 | |

| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)

![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)

![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)